Tyloxapol
Overview
Description
Tyloxapol is a nonionic liquid polymer of the alkyl aryl polyether alcohol type. It is primarily used as a surfactant to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions. This compound is administered by inhalation through a nebulizer or with a stream of oxygen. Additionally, this compound is known to block plasma lipolytic activity, which is used to induce experimental hyperlipidemia in animals .
Mechanism of Action
Target of Action
Tyloxapol primarily targets Lipoprotein Lipase (LPL) . LPL is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .
Mode of Action
This compound acts as an inhibitor of Lipoprotein Lipase . When injected, it blocks plasma lipolytic activity, thereby preventing the breakdown of triglyceride-rich lipoproteins . This action inhibits the uptake of triglycerides, which are a type of fat found in the blood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway . By inhibiting Lipoprotein Lipase, this compound disrupts the normal breakdown and uptake of triglycerides. This can lead to an increase in the levels of triglyceride-rich lipoproteins in the blood .
Pharmacokinetics
It is known that this compound is administered either through a nebulized solution or a stream of oxygen .
Result of Action
The inhibition of Lipoprotein Lipase by this compound results in the accumulation of triglyceride-rich lipoproteins in the blood . This can lead to hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood . On a cellular level, this compound has been shown to induce apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as soybean oil, can attenuate the interaction of this compound with the cell membrane, thereby reducing its cytotoxicity . .
Biochemical Analysis
Biochemical Properties
Tyloxapol has been shown to be an inhibitor of lipoprotein lipase, thus preventing triglyceride uptake . This interaction with lipoprotein lipase indicates that this compound plays a role in lipid metabolism.
Cellular Effects
This compound has been reported to be cytotoxic in various cell lines . It has been observed to cause apoptosis in RAW 264.7 (murine macrophage-like) cells and NIH/3T3 (mouse fibroblast) cells . The cytotoxicity of this compound can be reduced by adding a nontoxic lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine to attenuate the interaction of this compound with the cell membrane .
Molecular Mechanism
This compound induces apoptosis in cells, which is a process of programmed cell death . The mechanism involves chromatin condensation, cell shrinkage, and DNA cleavage
Temporal Effects in Laboratory Settings
This compound treatment produces dose- and time-dependent cytotoxicity . Over time, cells exposed to this compound show morphological features of apoptosis .
Metabolic Pathways
As mentioned earlier, this compound is an inhibitor of lipoprotein lipase, indicating its involvement in lipid metabolism
Preparation Methods
Tyloxapol is synthesized through the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane. The reaction involves linking 6-8 molecules of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde to form a chain, which then undergoes reaction with oxirane to produce polyoxyethyleneoxy moieties . Industrial production methods involve careful control of reaction conditions to ensure the desired polymer length and properties.
Chemical Reactions Analysis
Tyloxapol undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: The phenolic hydroxyl groups in this compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include bromine and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tyloxapol has a wide range of scientific research applications:
Comparison with Similar Compounds
Tyloxapol is unique in its dual role as a surfactant and lipoprotein lipase inhibitor. Similar compounds include:
Triton WR-1339: Another nonionic surfactant with similar properties and applications.
Alevaire: A pharmaceutical product containing this compound, used as an expectorant.
Exosurf: A protein-free surfactant used in the treatment of respiratory distress syndrome.
This compound stands out due to its specific polymer structure and its ability to induce hyperlipidemia in experimental settings, making it a valuable tool in both research and clinical applications.
Biological Activity
Tyloxapol, a non-ionic surfactant, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. Originally developed as a mucolytic agent, its applications have expanded to include roles in inhibiting biofilm formation, osteoclastogenesis, and serving as a drug delivery vehicle. This article explores the biological activity of this compound based on recent research findings and case studies.
This compound operates through various mechanisms depending on its application:
- Mucolytic Activity : It acts as a surfactant to reduce the viscosity of mucus, facilitating its clearance from the respiratory tract. This property is particularly useful in treating conditions like Chronic Obstructive Pulmonary Disease (COPD) where mucus clearance is impaired .
- Inhibition of Biofilm Formation : Research indicates that this compound inhibits biofilm formation in Escherichia coli by suppressing bacterial attachment without significantly affecting cell growth. This suggests its potential utility in combating bacterial infections associated with biofilms .
- Osteoclastogenesis Suppression : this compound has been shown to inhibit RANKL-stimulated osteoclastogenesis, which is crucial in bone resorption processes. It achieves this by blocking the NF-κB signaling pathway and MAPK activation, thereby reducing bone loss in experimental models .
- Drug Delivery Systems : this compound is also utilized in formulating niosomes for drug delivery, enhancing the encapsulation and stabilization of therapeutic agents .
Biofilm Inhibition
A study demonstrated that this compound effectively inhibited biofilm formation by E. coli at low concentrations, showcasing its potential as an antibiofilm agent. The inhibition was attributed to its ability to disrupt bacterial attachment mechanisms rather than affecting planktonic growth .
Osteoclastogenesis and Bone Health
In vitro studies revealed that this compound significantly suppressed osteoclast activity and differentiation in response to RANKL stimulation. In vivo experiments indicated that it mitigated ovariectomy-induced bone loss in mice, suggesting its potential as a treatment for osteoporosis . The following table summarizes key findings from this research:
Study Aspect | Findings |
---|---|
Inhibition of Osteoclasts | Dose-dependent suppression of activity |
Mechanism | Inhibition of NF-κB and MAPK pathways |
Effect on Bone Mass | Reduced bone loss in OVX mice |
Mucolytic Effectiveness
A double-blind randomized controlled trial assessed the mucolytic effectiveness of this compound compared to saline in COPD patients. Results showed that this compound significantly increased sputum weight and reduced inflammatory cytokines over three weeks of treatment, indicating both mucolytic and anti-inflammatory properties . The following table presents the primary outcomes:
Treatment | Sputum Weight (g) | IL-1β Change | IL-6 Change | IL-8 Change |
---|---|---|---|---|
This compound | 4.03 (95% CI: 2.34–5.73) | Decreased | Decreased | Decreased |
Saline | 2.63 (95% CI: 1.73–3.53) | Increased | Increased | Increased |
Case Studies
Several case reports have highlighted the clinical applications of this compound:
- Thoracic Empyema Treatment : Two cases successfully treated thoracic empyema using intrapleural saline irrigation combined with this compound, demonstrating its utility beyond traditional mucolytic applications .
- Chronic Obstructive Pulmonary Disease (COPD) : Patients inhaling this compound reported improved mucus clearance and reduced inflammatory responses compared to saline treatments, supporting its role as a safe therapeutic option for managing COPD symptoms .
Properties
IUPAC Name |
formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZKJNTKZIUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-02-4 | |
Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179950 | |
Record name | Tyloxapol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake. | |
Record name | Tyloxapol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25301-02-4 | |
Record name | Tyloxapol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyloxapol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tyloxapol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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